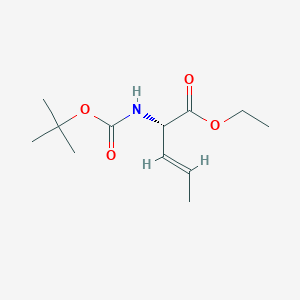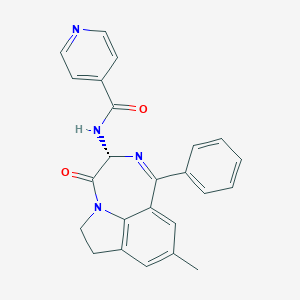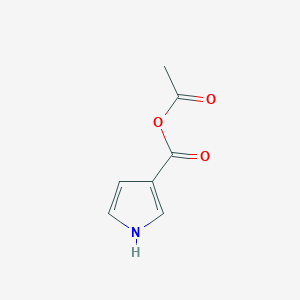![molecular formula C11H16O B063785 Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 188716-53-2](/img/structure/B63785.png)
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a bicyclic ketone that is commonly used as a starting material for the synthesis of various organic compounds.2.1]hept-5-en-2-yl)-(9CI).
Scientific Research Applications
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has numerous scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its ease of synthesis. Additionally, it has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development. However, one of the limitations of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are numerous future directions for the scientific research of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI). One potential direction is the development of new drugs for the treatment of various diseases, such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) and its potential applications in other areas of research, such as agriculture and fragrance production.
Synthesis Methods
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. This reaction leads to the formation of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) as the primary product.
properties
CAS RN |
188716-53-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h4-5,7,9-10H,6H2,1-3H3 |
InChI Key |
DOMKHMJEJLPGQQ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
Canonical SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
synonyms |
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)



![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)



![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

